molecular formula C10H12N4S B6080548 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole

5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole

Cat. No. B6080548
M. Wt: 220.30 g/mol
InChI Key: NJEQSVCUPZZLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole, also known as 4-Methyl-5-Ethylthio-1H-Tetrazole or MET, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been extensively studied for its unique properties and potential uses in the pharmaceutical, agricultural, and industrial sectors.

Mechanism of Action

The mechanism of action of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its potential application in the pharmaceutical industry, 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole has also been studied for its biochemical and physiological effects. It has been found to exhibit potent antioxidant activity and has been shown to protect against oxidative stress-induced cell damage. It has also been found to exhibit anti-inflammatory activity and has been shown to reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells while having minimal effects on normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the further investigation of its potential application in the treatment of various diseases, including cancer and neurological disorders. Additionally, the potential use of this compound in the agricultural and industrial sectors for the development of new pesticides and materials is an area of interest for future research.

Synthesis Methods

The synthesis of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole can be achieved through several methods, including the reaction of 4-methylphenylhydrazine with ethylthiocyanate in the presence of sodium azide. Another method involves the reaction of 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of sodium azide. Both methods are effective and have been used to produce high yields of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole.

Scientific Research Applications

5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole has been extensively studied for its potential application in various scientific fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. It has been found to exhibit potent anticancer activity against several cancer cell lines, including leukemia, breast, and colon cancer cells.

properties

IUPAC Name

5-ethylsulfanyl-1-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-3-15-10-11-12-13-14(10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEQSVCUPZZLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylsulfanyl-1-(p-tolyl)tetrazole

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